Bis-propargyl-PEG5

Catalog No.
S521481
CAS No.
159428-42-9
M.F
C14H22O5
M. Wt
270.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis-propargyl-PEG5

CAS Number

159428-42-9

Product Name

Bis-propargyl-PEG5

IUPAC Name

3-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]prop-1-yne

Molecular Formula

C14H22O5

Molecular Weight

270.32 g/mol

InChI

InChI=1S/C14H22O5/c1-3-5-15-7-9-17-11-13-19-14-12-18-10-8-16-6-4-2/h1-2H,5-14H2

InChI Key

FCPHAZIYRMYSTF-UHFFFAOYSA-N

SMILES

C#CCOCCOCCOCCOCCOCC#C

Solubility

Soluble in DMSO

Synonyms

Bis-propargyl-PEG5

Canonical SMILES

C#CCOCCOCCOCCOCCOCC#C

Description

The exact mass of the compound Bis-propargyl-PEG5 is 270.1467 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Reactive Ends

    Bis-propargyl-PEG5 has a propargyl group on each end. Propargyl groups are known for their reactivity with azide groups through a chemical reaction called copper-catalyzed azide-alkyne cycloaddition (CuAAC) []. This reaction is a type of click chemistry, known for its efficiency and specificity [].

  • PEG Spacer

    The central part of the molecule is a chain of polyethylene glycol (PEG) units. This PEG spacer is hydrophilic, meaning it interacts well with water. This makes bis-propargyl-PEG5 water-soluble, allowing it to be used in aqueous environments, which are common in biological research [].

Here's how these features come together in scientific research:

  • Bioconjugation

    Bis-propargyl-PEG5 can be used to link biomolecules (molecules produced by living organisms) that contain azide groups. This technique, called bioconjugation, is useful for attaching payloads (like drugs or imaging agents) to biomolecules like antibodies [, ].

  • Creating Nanostructures

    Researchers can use bis-propargyl-PEG5 to create self-assembled nanostructures. By attaching the crosslinker to building blocks with azide groups, these structures can form through CuAAC reactions.

Bis-propargyl-PEG5 is a specialized chemical compound characterized by the presence of two propargyl groups at each terminal end of a polyethylene glycol chain. This compound serves primarily as a crosslinker, facilitating the formation of stable triazole linkages through reactions with azide-bearing compounds or biomolecules via copper-catalyzed Click Chemistry. The hydrophilic nature of the polyethylene glycol segment enhances the solubility of Bis-propargyl-PEG5 in aqueous environments, making it particularly useful in biological and medical applications. Its molecular formula is C14H22O5C_{14}H_{22}O_{5} with a molecular weight of approximately 270.3 g/mol .

Types of Reactions

The primary reaction involving Bis-propargyl-PEG5 is the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is notable for its efficiency and specificity, resulting in the formation of stable triazole linkages between the propargyl groups and azide-bearing entities.

Common Reagents and Conditions

  • Reagents: Copper sulfate (CuSO4), sodium ascorbate, and azide-bearing compounds.
  • Conditions: The reaction typically occurs in either aqueous or organic solvents at room temperature, which allows for effective coupling without extensive side reactions .

Major Products

The main product formed from these reactions is a triazole-linked compound, which is highly stable and suitable for various applications, including drug delivery systems and bioconjugation .

Bis-propargyl-PEG5 exhibits significant biological activity due to its ability to facilitate the conjugation of biomolecules. This property enhances the solubility, stability, and therapeutic efficacy of drugs by allowing for targeted delivery systems. The formation of triazole linkages through Click Chemistry also contributes to its utility in creating bioconjugates that can effectively interact with biological targets .

Synthetic Routes and Reaction Conditions

The synthesis of Bis-propargyl-PEG5 involves several steps:

  • Starting Material: Polyethylene glycol is reacted with propargyl bromide.
  • Base Catalysis: A base such as potassium carbonate is used to facilitate the reaction.
  • Solvent Choice: The reaction typically occurs in tetrahydrofuran (THF) under reflux conditions to ensure complete conversion.
  • Purification: Post-synthesis, the compound is purified using column chromatography and characterized through techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .

Industrial Production Methods

In industrial settings, similar synthetic routes are employed but scaled up for mass production, ensuring high purity and consistency through controlled conditions .

Bis-succinimide ester-activated PEGSuccinimideCrosslinking between primary aminesPropargyl polyethylene glycolTerminal alkyneClick Chemistry reactions with azide compoundsPropargyl-PEG5-beta-D-glucosePropargyl + D-glucoseEnhanced selectivity in PEGylation reactions

Uniqueness

Bis-propargyl-PEG5 stands out due to its dual propargyl groups that enable efficient formation of stable triazole linkages via Click Chemistry. This capability makes it particularly valuable for applications requiring precise biomolecule conjugation. Additionally, its hydrophilic polyethylene glycol spacer enhances solubility in aqueous environments, broadening its applicability in biological settings .

Studies on Bis-propargyl-PEG5 focus on its interaction with azide-bearing compounds through Click Chemistry. These interactions are pivotal for understanding how this compound can be utilized in bioconjugation strategies, particularly in creating targeted therapeutics that minimize off-target effects while maximizing efficacy.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.3

Exact Mass

270.1467

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Sano K, Nakajima T, Miyazaki K, Ohuchi Y, Ikegami T, Choyke PL, Kobayashi H. Short PEG-linkers improve the performance of targeted, activatable monoclonal antibody-indocyanine green optical imaging probes. Bioconjug Chem. 2013 May 15;24(5):811-6. doi: 10.1021/bc400050k. Epub 2013 May 3. PubMed PMID: 23600922; PubMed Central PMCID: PMC3674550.
2: Harrison E, Coulter JA, Dixon D. Gold nanoparticle surface functionalization: mixed monolayer versus hetero bifunctional peg linker. Nanomedicine (Lond). 2016 Apr;11(7):851-65. Review. PubMed PMID: 27021417.
3: Augusto MT, Hollmann A, Porotto M, Moscona A, Santos NC. Antiviral Lipopeptide-Cell Membrane Interaction Is Influenced by PEG Linker Length. Molecules. 2017 Jul 15;22(7). pii: E1190. doi: 10.3390/molecules22071190. PubMed PMID: 28714870; PubMed Central PMCID: PMC5776016.
4: Tuma R, Russell M, Rosendahl M, Thomas GJ Jr. Solution conformation of the extracellular domain of the human tumor necrosis factor receptor probed by Raman and UV-resonance Raman spectroscopy: structural effects of an engineered PEG linker. Biochemistry. 1995 Nov 21;34(46):15150-6. PubMed PMID: 7578129.

Explore Compound Types